molecular formula C14H9NO3 B1250796 Marcanine A CAS No. 157463-84-8

Marcanine A

Cat. No. B1250796
M. Wt: 239.23 g/mol
InChI Key: GYAHTYNHCVTZOK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Marcanine a, also known as griffiazanone b, belongs to the class of organic compounds known as benzoquinolines. These are organic compounds containing a benzene fused to a quinoline ring system. Marcanine a exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, marcanine a is primarily located in the cytoplasm. Outside of the human body, marcanine a can be found in alcoholic beverages and fruits. This makes marcanine a a potential biomarker for the consumption of these food products.

Scientific Research Applications

Electrochemistry and Cytotoxicity

Marcanine A has been investigated for its electrochemical properties and cytotoxicity. Jacobs et al. (2015) studied its structure-toxicity relationship by synthesizing various derivatives and testing their activity. One derivative demonstrated higher activity than marcanine A itself, indicating potential in developing more effective compounds (Jacobs et al., 2015).

Isolation and Structure Analysis

Marcanine A was isolated from Polyalthia plagioneura, as detailed by Liu et al. (2010). They performed extensive structural analysis using NMR and X-ray diffraction, finding it effective against several human tumor cell types (Liu et al., 2010).

Antimalarial Activity

Photoelectrocyclization Reactions

Yin et al. (2020) explored the transformation of acrylamide naphthoquinones into aza-anthraquinones, including marcanine A, through photoelectrocyclization reactions. This process is significant for producing a range of derivatives with potential antibacterial activity (Yin et al., 2020).

Cytotoxicity and Potential Cancer Chemoprevention

Marcanine A's cytotoxic properties have implications in cancer research. For instance, Thienthiti et al. (2017) investigated compounds from Goniothalamus marcanii Craib, including marcanine A, for their cytotoxic effects on various human tumor cell lines, underscoring its potential in cancer chemoprevention (Thienthiti et al., 2017).

properties

CAS RN

157463-84-8

Product Name

Marcanine A

Molecular Formula

C14H9NO3

Molecular Weight

239.23 g/mol

IUPAC Name

4-methyl-1H-benzo[g]quinoline-2,5,10-trione

InChI

InChI=1S/C14H9NO3/c1-7-6-10(16)15-12-11(7)13(17)8-4-2-3-5-9(8)14(12)18/h2-6H,1H3,(H,15,16)

InChI Key

GYAHTYNHCVTZOK-UHFFFAOYSA-N

SMILES

CC1=CC(=O)NC2=C1C(=O)C3=CC=CC=C3C2=O

Canonical SMILES

CC1=CC(=O)NC2=C1C(=O)C3=CC=CC=C3C2=O

melting_point

249-251°C

physical_description

Solid

synonyms

griffiazanone B
marcanine A

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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